molecular formula C20H20N2O B11463189 4-[(7-Methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one

4-[(7-Methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one

Cat. No.: B11463189
M. Wt: 304.4 g/mol
InChI Key: BECJLSVYGPYISG-GXDHUFHOSA-N
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Description

4-[(7-Methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

For this specific compound, the synthesis might involve the following steps:

    Formation of the Indole Ring: Reacting 7-methyl-2-phenyl-1H-indole with appropriate reagents to introduce the amino group at the 5-position.

    Introduction of the Pent-3-en-2-one Group: This can be achieved through a series of reactions involving the formation of intermediates and their subsequent conversion to the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(7-Methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-[(7-Methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(7-Methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Another indole derivative with significant biological activities.

    5-Bromo-2-methylindole: Known for its use in organic synthesis and medicinal chemistry.

    7-Methyl-1H-indole-3-carboxylic acid: Studied for its potential therapeutic applications.

Uniqueness

4-[(7-Methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

(E)-4-[(7-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one

InChI

InChI=1S/C20H20N2O/c1-13-9-18(21-14(2)10-15(3)23)11-17-12-19(22-20(13)17)16-7-5-4-6-8-16/h4-12,21-22H,1-3H3/b14-10+

InChI Key

BECJLSVYGPYISG-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC(=CC2=C1NC(=C2)C3=CC=CC=C3)N/C(=C/C(=O)C)/C

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)C3=CC=CC=C3)NC(=CC(=O)C)C

Origin of Product

United States

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